Morpholino(1-tosylpyrrolidin-2-yl)methanone

Description

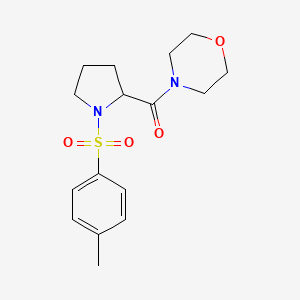

Morpholino(1-tosylpyrrolidin-2-yl)methanone is a synthetic compound featuring a morpholine ring conjugated to a pyrrolidine scaffold via a methanone bridge, with a tosyl (p-toluenesulfonyl) group attached to the pyrrolidine nitrogen. This structure combines the rigidity of the pyrrolidine ring, the electron-withdrawing tosyl group, and the polar morpholine moiety, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves tosylation of pyrrolidine precursors followed by coupling with morpholino methanone derivatives.

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-8-2-3-15(18)16(19)17-9-11-22-12-10-17/h4-7,15H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALZCZBOOSXIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1-tosylpyrrolidin-2-yl)methanone typically involves the reaction of morpholine with 1-tosylpyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of Morpholino(1-tosylpyrrolidin-2-yl)methanone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Morpholino(1-tosylpyrrolidin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols replace the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the tosyl group is replaced by other functional groups .

Scientific Research Applications

Morpholino(1-tosylpyrrolidin-2-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholino(1-tosylpyrrolidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

- Structure: Cyclopropane core with phenoxy and phenyl substituents, linked to morpholino methanone.

- Synthesis: Prepared via cyclopropanation (Procedure B) with phenol derivatives, yielding diastereomers (dr 20:1) .

- Physical Properties : Colorless oil (Rf 0.32, hexanes/EtOAc 4:1), lower melting point compared to tosylpyrrolidine analogs.

- Key Differences: Cyclopropane ring introduces strain, enhancing reactivity. Phenoxy substituents may improve solubility but reduce steric bulk compared to tosyl groups. Lower thermal stability (oil vs. crystalline solids in other analogs).

Morpholino(phenylpiperazin-1-yl)methanone (20)

- Structure: Piperazine ring substituted with phenyl and morpholino methanone groups.

- Biological Activity : Potent AKR1C3 inhibitor (IC50 = 100 nM) due to urea linker interactions .

- Tosylpyrrolidine lacks the urea linker critical for AKR1C3 selectivity. Biological activity of the target compound may vary due to sulfonyl group interactions.

1-(Morpholino(pyridin-4-yl)methyl)-5'-thioxospiro[indoline-3,3'-[1,2,4]triazolidin]-2-one (15)

- Structure: Spiroindoline-triazolidine system with morpholino-pyridinyl substituents.

- Physical Properties : High thermal stability (mp >350°C) due to fused aromatic systems .

- Key Differences :

- Spiro architecture increases molecular rigidity, contrasting with the flexible pyrrolidine in the target compound.

- Thioxo group introduces sulfur-based reactivity absent in the tosylpyrrolidine analog.

Morpholino(4-piperidinyl)methanone hydrochloride

- Structure: Piperidine ring with morpholino methanone and hydrochloride salt.

- Physical Properties : High melting point (279–286°C), likely due to ionic interactions .

- Key Differences :

- Piperidine’s six-membered ring reduces steric hindrance compared to pyrrolidine.

- Hydrochloride salt enhances aqueous solubility, whereas the tosyl group may reduce it.

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Implications

- Structural Flexibility vs. Rigidity : The pyrrolidine core offers moderate flexibility compared to cyclopropane (strained) or spiro systems (rigid), impacting binding to biological targets.

- Substituent Effects: Tosyl groups may enhance enzyme inhibition via sulfonyl interactions but reduce cell permeability. Phenoxy and piperazinyl groups improve solubility but lack steric bulk.

- Synthetic Accessibility : Tosylpyrrolidine derivatives may require multi-step synthesis, whereas cyclopropane analogs (e.g., 15da) are accessible via one-pot procedures .

Biological Activity

Morpholino(1-tosylpyrrolidin-2-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Morpholino(1-tosylpyrrolidin-2-yl)methanone is characterized by its morpholino and pyrrolidine moieties, which contribute to its pharmacological properties. The compound's structure can be represented as follows:

- Morpholino Group : A six-membered ring containing nitrogen that enhances solubility and bioavailability.

- Pyrrolidine Ring : A five-membered ring that may play a role in receptor binding and biological activity.

- Tosyl Group : A sulfonyl group that enhances the reactivity of the compound.

The biological activity of Morpholino(1-tosylpyrrolidin-2-yl)methanone is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate various biological pathways, including:

- Gene Expression Modulation : Morpholino oligonucleotides are known for their ability to bind RNA and inhibit gene expression. This mechanism is facilitated by RNase P, which cleaves the target RNA upon binding .

- Receptor Modulation : The compound may act as a modulator for certain receptors, including the 5-hydroxytryptamine receptor 7, influencing neurotransmission and potential therapeutic effects on mood disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Morpholino(1-tosylpyrrolidin-2-yl)methanone:

Case Study 1: Gene Targeting in Bacteria

A study conducted on the effectiveness of morpholino conjugates demonstrated that the compound significantly altered gene expression in bacterial models. The conjugate showed a 10- to 100-fold increase in efficacy over previous methods, highlighting its potential for therapeutic applications against antibiotic-resistant strains .

Case Study 2: Neurological Applications

Research has indicated that derivatives of morpholino compounds can affect serotonin receptor pathways. In vitro studies showed promising results in modulating receptor activity, suggesting potential applications in treating conditions such as depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.